2-Amino-3-ethyl-6-methoxyquinoline hydrochloride
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Overview
Description
2-Amino-3-ethyl-6-methoxyquinoline hydrochloride is a chemical compound with the molecular formula C12H15ClN2O. It is a specialty product often used in proteomics research . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethyl-6-methoxyquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process is optimized to maximize yield and minimize waste, often involving continuous flow reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethyl-6-methoxyquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines.
Scientific Research Applications
2-Amino-3-ethyl-6-methoxyquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethyl-6-methoxyquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-ethylquinoline
- 2-Amino-6-methoxyquinoline
- 3-Ethyl-6-methoxyquinoline
Uniqueness
2-Amino-3-ethyl-6-methoxyquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
1172819-62-3 |
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Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
3-ethyl-6-methoxyquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-3-8-6-9-7-10(15-2)4-5-11(9)14-12(8)13;/h4-7H,3H2,1-2H3,(H2,13,14);1H |
InChI Key |
YSCQHNAHOLVDHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)OC)N.Cl |
Origin of Product |
United States |
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